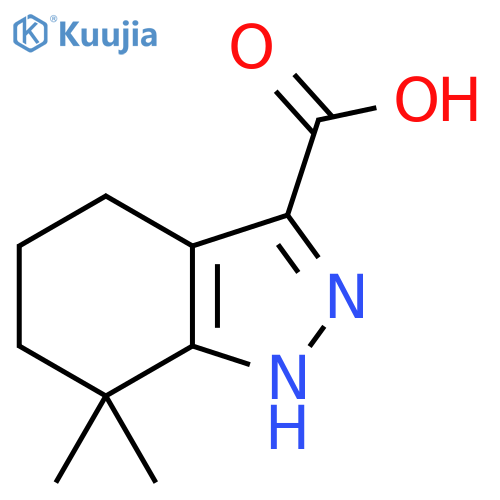

Cas no 1539121-35-1 (7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid)

1539121-35-1 structure

商品名:7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

CAS番号:1539121-35-1

MF:C10H14N2O2

メガワット:194.230362415314

MDL:MFCD23781765

CID:5323535

PubChem ID:79846983

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carb oxylic acid

- 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

-

- MDL: MFCD23781765

- インチ: 1S/C10H14N2O2/c1-10(2)5-3-4-6-7(9(13)14)11-12-8(6)10/h3-5H2,1-2H3,(H,11,12)(H,13,14)

- InChIKey: VVFDQKPLRONEPI-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(CCCC2(C)C)C(C(O)=O)=N1

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2769436-0.05g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 0.05g |

$155.0 | 2025-03-21 | |

| Enamine | EN300-2769436-0.25g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 0.25g |

$331.0 | 2025-03-21 | |

| Enamine | EN300-2769436-1.0g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 1.0g |

$671.0 | 2025-03-21 | |

| Enamine | EN300-2769436-0.1g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 0.1g |

$232.0 | 2025-03-21 | |

| Enamine | EN300-2769436-1g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95% | 1g |

$671.0 | 2023-09-10 | |

| Aaron | AR02822G-1g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95% | 1g |

$948.00 | 2025-02-15 | |

| 1PlusChem | 1P0281U4-10g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95% | 10g |

$3627.00 | 2023-12-21 | |

| Aaron | AR02822G-250mg |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95% | 250mg |

$481.00 | 2025-02-15 | |

| Enamine | EN300-2769436-10.0g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 10.0g |

$2884.0 | 2025-03-21 | |

| Enamine | EN300-2769436-5.0g |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid |

1539121-35-1 | 95.0% | 5.0g |

$1945.0 | 2025-03-21 |

7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

5. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

1539121-35-1 (7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) 関連製品

- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬